N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a triazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an o-aminophenol with a carboxylic acid derivative.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Formation of the Triazole Ring: This can be accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a benzoxazole ring and a triazole ring, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C24H18BrN5O2 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H18BrN5O2/c1-15-22(24(31)26-14-16-5-3-2-4-6-16)27-29-30(15)19-11-12-21-20(13-19)23(32-28-21)17-7-9-18(25)10-8-17/h2-13H,14H2,1H3,(H,26,31) |
InChI Key |
ZCVWSETYLUFJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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